3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals.
Preparation Methods
The synthesis of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 3-methyl-1-propyl-1H-pyrazol-4-amine with an appropriate aldehyde, followed by reduction to form the desired product. The reaction conditions typically involve the use of a solvent such as methanol or ethanol, and a reducing agent like sodium borohydride .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
These compounds share the pyrazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
3-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C15H25N5/c1-5-7-19-10-14(12(3)17-19)9-16-15-11-20(8-6-2)18-13(15)4/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
AHFHFDFMXZCPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=CN(N=C2C)CCC |
Origin of Product |
United States |
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